2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE
Overview
Description
2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring multiple functional groups, including pyrazole rings, a cyclopropyl group, and fluorinated substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole rings through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps include the introduction of the cyclopropyl and trifluoromethyl groups through reactions such as cyclopropanation and trifluoromethylation. The final steps involve coupling the pyrazole derivatives with appropriate reagents to form the desired hydrazinecarbothioamide structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The fluorinated and cyclopropyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique structure may lend itself to applications in materials science, such as the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide
- **2-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}-N-[1-(2-bromobenzyl)-1H-pyrazol-3-yl]hydrazinecarbothioamide
Uniqueness
The uniqueness of 2-{3-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}-N-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-HYDRAZINECARBOTHIOAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorinated and cyclopropyl groups, along with the pyrazole rings, makes it a versatile compound with potential for diverse applications.
Properties
IUPAC Name |
1-[3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-3-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4N7OS/c22-15-4-2-1-3-14(15)12-31-9-7-18(30-31)26-20(34)28-27-19(33)8-10-32-16(13-5-6-13)11-17(29-32)21(23,24)25/h1-4,7,9,11,13H,5-6,8,10,12H2,(H,27,33)(H2,26,28,30,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOKUHFAUAKLDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC(=O)NNC(=S)NC3=NN(C=C3)CC4=CC=CC=C4F)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F4N7OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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